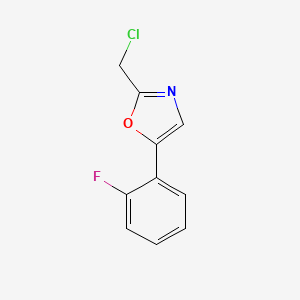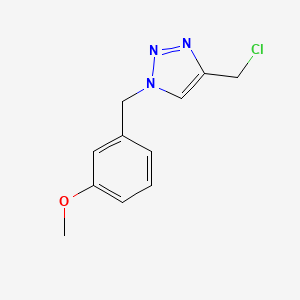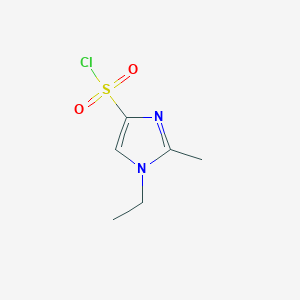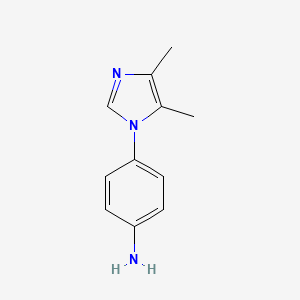
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F), which are attached to the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the oxazole ring, which is aromatic and therefore planar . The electronegative oxygen and nitrogen atoms in the ring would create areas of high electron density .Chemical Reactions Analysis
The oxazole ring is relatively stable but can participate in electrophilic aromatic substitution reactions . The chloromethyl group could be substituted by a nucleophile, and the fluorine atom on the phenyl ring could potentially be replaced by a stronger nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxazole ring, chloromethyl group, and fluorophenyl group would likely make the compound polar . The compound would likely have a relatively high boiling point due to the presence of these polar groups .Wissenschaftliche Forschungsanwendungen
Late-Stage Difluoromethylation
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole: can be used in late-stage difluoromethylation processes. This technique is crucial for introducing the difluoromethyl group into complex molecules, which is often a pivotal step in the synthesis of pharmaceuticals. The compound can act as a precursor or reagent in the formation of C–CF2H bonds, which are valuable in medicinal chemistry .
Neutron Capture Therapy
The chloromethyl and fluorophenyl groups within the structure of this oxazole make it a potential candidate for boron delivery in neutron capture therapy. This therapy is a form of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy .
Hydrolysis Studies
This compound’s susceptibility to hydrolysis can be studied to understand its stability in various environments, which is essential for its potential use in drug delivery systems. The rate of hydrolysis can be influenced by the substituents in the aromatic ring, providing insights into the design of more stable drug candidates .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVANLEQVUGAXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)


![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)

